Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride
Description
Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride is a fluorinated piperidine derivative featuring a benzyl carbamate group and a hydrochloride salt. The compound’s stereochemistry at the 3S and 4S positions is critical for its physicochemical and pharmacological properties. Fluorine substitution at the 3-position enhances electronegativity and metabolic stability, while the carbamate group contributes to its role as a protective intermediate in synthetic organic chemistry, particularly in pharmaceutical applications . The hydrochloride salt form improves solubility, facilitating its use in biological assays and formulation development.
Properties
Molecular Formula |
C13H18ClFN2O2 |
|---|---|
Molecular Weight |
288.74 g/mol |
IUPAC Name |
benzyl N-(3-fluoropiperidin-4-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H |
InChI Key |
ZKCOORKLTLUZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, typically using benzyl chloride or benzyl bromide.
Formation of the Carbamate Moiety: The carbamate group is introduced by reacting the intermediate with an appropriate isocyanate or carbamoyl chloride.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or benzyl bromide in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carbamate moiety play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride can be contextualized against related piperidine and pyrrolidine derivatives. Key comparisons include:
Stereochemical Variants
- Stereochemical inversion can alter binding affinity to biological targets, such as enzymes or receptors, due to changes in spatial orientation. For example, the (3S,4S) configuration may exhibit superior selectivity in kinase inhibition compared to the 4R variant .
- Racemates often require chiral resolution for therapeutic use, increasing production complexity .
Substituent Modifications
- Benzyl-(4-methylpiperidin-4-yl)carbamate hydrochloride (CAS 676559-74-3, ): Substitution of fluorine with a methyl group at the 4-position increases lipophilicity, which may enhance membrane permeability but reduce solubility.
Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride ():
This pyrrolidine analog features a five-membered ring and a hydroxymethyl group. The smaller ring size reduces conformational flexibility, which could limit target engagement compared to six-membered piperidines. However, the hydroxymethyl group may improve water solubility .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stereochemistry : The (3S,4S) configuration in the target compound optimizes interactions with chiral binding sites, as seen in protease inhibitors, whereas racemic or diastereomeric forms show reduced efficacy .
- Fluorine vs. Methyl : Fluorine’s electronegativity enhances hydrogen bonding and bioavailability compared to methyl’s steric effects, making the 3-fluoro derivative preferable in CNS-targeting agents .
- Ring Size : Piperidines generally offer better conformational flexibility for target binding than pyrrolidines, though pyrrolidines may excel in solubility-driven applications .
Biological Activity
Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18ClFN2O2
- Molecular Weight : 288.74 g/mol
- CAS Number : 577691-96-4
- IUPAC Name : Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate
The compound features a piperidine ring with a fluorine atom at the 3-position and a carbamate functional group, which enhances its solubility and potential interaction with biological targets.
This compound is believed to interact with various enzymes and receptors, potentially acting as an inhibitor in key signaling pathways. Compounds with similar structures have been investigated for their roles in:
- Cancer Therapy : Inhibiting growth factor receptors and related signaling pathways.
- Neurological Disorders : Modulating neurotransmitter systems.
Inhibition Studies
Research indicates that this compound may exhibit inhibitory effects on specific enzymes or receptors. For instance, studies have shown that compounds with piperidine structures can inhibit the activity of certain kinases involved in cancer progression.
Binding Affinity
Interaction studies have employed techniques such as surface plasmon resonance (SPR) and radiolabeled ligand binding assays to assess the binding affinity of this compound to various biological targets. These studies are crucial for understanding the therapeutic potential and safety profile of the compound.
Comparative Analysis
To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzyl(cis-4-fluoropyrrolidin-3-yl)carbamate | CHFNO | Pyrrolidine instead of piperidine; different stereochemistry |
| tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | CHNO | Hydroxymethyl substitution; larger tert-butyl group |
| Benzyl(3-fluoropiperidin-4-yl)carbamate | CHFNO | Lacks stereochemical specificity at 3-position |
The specific stereochemistry and fluorinated piperidine structure of this compound may confer distinct biological activities compared to other similar compounds.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that this compound exhibited significant inhibition against specific cancer cell lines. The results indicated a dose-dependent response in cell viability assays.
-
Animal Models :
- In preclinical trials using animal models, the compound showed promise in reducing tumor size in xenograft models by targeting specific growth factor receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
